An In-depth Technical Guide to Ethyl 4-amino-2,6-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 4-amino-2,6-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-amino-2,6-difluorobenzoate, a fluorinated aniline derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its properties, reactivity, and potential applications.
Introduction and Strategic Importance
Ethyl 4-amino-2,6-difluorobenzoate is a synthetic building block that belongs to the class of anthranilate esters. Its strategic value in drug discovery stems from the unique combination of three functional components on a single scaffold:
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A Nucleophilic Aniline Core: The 4-amino group serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, N-alkylation, and diazotization reactions to introduce further diversity.
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An Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functionalities, providing another point for molecular elaboration.
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A 2,6-Difluorinated Phenyl Ring: The presence of two fluorine atoms ortho to the ester functionality provides profound and predictable effects on the molecule's physicochemical and pharmacological properties. This substitution pattern is known to modulate basicity (pKa) of the aniline nitrogen, increase lipophilicity, block metabolic oxidation at the ortho positions, and enforce specific torsional conformations of the scaffold, which can be critical for achieving high-affinity binding to biological targets.
This guide will delve into the known and predicted characteristics of this molecule, offering field-proven insights into its synthesis and effective utilization in research and development programs.
Physicochemical and Spectroscopic Profile
Comprehensive experimental data for Ethyl 4-amino-2,6-difluorobenzoate is limited. However, we can consolidate its core identifiers and provide a comparative analysis with related, well-characterized compounds.
Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | PubChemLite[1] |
| Molecular Weight | 201.17 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 201.06013 Da | PubChemLite[1] |
| InChI | InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 | PubChemLite[1] |
| InChIKey | UNWQLHONIWEPMU-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | CCOC(=O)C1=C(C=C(C=C1F)N)F | PubChemLite[1] |
| CAS Number | Not definitively assigned in public databases. |
Comparative Physical Properties
To estimate the physical state and melting point, comparison with structural analogues is instructive.
| Compound | Structure | Melting Point (°C) | Notes |
| Ethyl 4-aminobenzoate | Non-fluorinated parent | 88 - 92 °C | The addition of fluorine atoms typically increases the melting point due to altered crystal packing and polarity.[2][3] |
| Ethyl 4-amino-2-fluorobenzoate | Mono-fluorinated analogue | 106 - 110 °C | Demonstrates the melting point increase with fluorine substitution. |
| Ethyl 4-amino-2,6-difluorobenzoate | Target Compound | Predicted: >110 °C | Based on trends, a melting point exceeding that of the mono-fluoro analogue is expected. |
Predicted Spectroscopic Signature
While experimental spectra are not available, a predictive analysis based on fundamental principles of NMR spectroscopy is provided for structural verification.
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¹H NMR:
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Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (–CH₃) and a quartet integrating to 2H around δ 4.2-4.4 ppm (–CH₂).
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Amino Group: A broad singlet integrating to 2H (–NH₂), with its chemical shift being solvent-dependent (typically δ 4.0-5.0 ppm in CDCl₃).
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Aromatic Protons: The two aromatic protons at the 3- and 5-positions are chemically equivalent. They are expected to appear as a triplet in the range of δ 6.2-6.5 ppm due to coupling with the two adjacent fluorine atoms (³JHF ≈ 8-10 Hz).
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¹³C NMR:
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Ethyl Group: Two signals expected around δ 14 ppm (–CH₃) and δ 61 ppm (–O–CH₂).
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Carbonyl Group: A signal for the ester carbonyl (C=O) is expected around δ 164-166 ppm.
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Aromatic Carbons: Six distinct signals are expected. The carbons bearing fluorine (C2, C6) will appear as doublets with large ¹JCF coupling constants (≈ 240-250 Hz). The carbon attached to the amino group (C4) and the carbon attached to the ester (C1) will also show coupling to fluorine.
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¹⁹F NMR:
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A single signal is expected since both fluorine atoms are chemically equivalent. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (³JFH).
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Synthesis and Purification Protocol
The most direct and reliable method for preparing Ethyl 4-amino-2,6-difluorobenzoate is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, which is commercially available.[]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Ethyl 4-amino-2,6-difluorobenzoate.
Step-by-Step Methodology
Materials:
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4-Amino-2,6-difluorobenzoic Acid (1 eq.)[]
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Absolute Ethanol (20-30 volumes)
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Concentrated Sulfuric Acid (0.1-0.2 eq.)
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Saturated Sodium Bicarbonate solution
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Ethyl Acetate (for extraction)
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Brine
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Anhydrous Sodium Sulfate or Magnesium Sulfate
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Silica Gel for chromatography
Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Amino-2,6-difluorobenzoic acid. Suspend the acid in absolute ethanol.
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Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise. Causality Note: The exothermic nature of acid dilution requires cooling to prevent uncontrolled boiling. Sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by ethanol.
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Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 16-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material.
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Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
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Neutralization: Carefully pour the concentrated residue into a beaker containing a saturated solution of sodium bicarbonate. Stir until effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Trustworthiness Note: This step is critical to remove the acid catalyst and deprotonate any remaining starting material, facilitating its removal from the organic phase.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic phase once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The pure product can be further recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Ethyl 4-amino-2,6-difluorobenzoate is defined by the reactivity of its functional groups. The ortho-difluoro substitution pattern significantly influences this reactivity compared to non-fluorinated analogues.
Caption: Key reaction pathways for Ethyl 4-amino-2,6-difluorobenzoate.
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Reactions at the Amino Group:
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Acylation and Sulfonylation: The aniline nitrogen is a potent nucleophile and readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides. This is the most common transformation for incorporating this scaffold into larger molecules.
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Diazotization (Sandmeyer Reaction): The amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (–Cl, –Br, –CN, –OH, –F), enabling extensive diversification of the aromatic core. The reactivity of the 3,5-difluoro isomer in forming azobenzene derivatives suggests similar reactivity for the 2,6-isomer.[5]
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Reactions at the Ester Group:
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Hydrolysis: The ethyl ester can be saponified under basic conditions (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions to provide the parent 4-amino-2,6-difluorobenzoic acid.
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Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. This provides an alternative route to amide bond formation.
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Applications in Medicinal Chemistry
While specific examples citing Ethyl 4-amino-2,6-difluorobenzoate are scarce, the strategic value of related fluorinated aminobenzoates is well-documented, allowing for an authoritative projection of its potential roles.
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As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a core aniline that forms a critical hydrogen bond with the hinge region of the kinase domain. Substituted 4-amino benzoate esters are actively used for this purpose. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] The 2,6-difluoro substitution pattern would offer a unique steric and electronic profile to probe these interactions.
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Modulation of Physicochemical Properties: Fluorine substitution is a cornerstone of modern medicinal chemistry for optimizing drug-like properties.
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Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine atoms at the 2- and 6-positions effectively blocks cytochrome P450-mediated aromatic hydroxylation at these sites, which can be a major route of metabolism for aniline-containing drugs.
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Lipophilicity and Permeability: Fluorine is highly lipophilic, and its introduction generally increases a molecule's LogP. This can enhance membrane permeability and cell penetration, although the effect of two fluorines must be carefully balanced to maintain adequate aqueous solubility.
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pKa Modulation: Fluorine is strongly electron-withdrawing. The two ortho-fluorines will significantly decrease the electron density on the aromatic ring and, through an inductive effect, lower the basicity (pKa) of the 4-amino group. This can be crucial for reducing off-target effects associated with highly basic centers or for optimizing binding in acidic pockets.
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Conformational Control: The steric bulk of the two ortho-fluorine atoms can restrict the rotation around the C1-C(O) bond. This conformational constraint can lock the molecule into a specific, biologically active conformation, leading to improved potency and selectivity. This principle has been used in the design of potent and selective EP4 antagonists.[8]
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 4-amino-2,6-difluorobenzoate. Therefore, a risk assessment must be performed based on the hazards of structurally similar compounds.
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Potential Hazards:
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Based on analogues like Ethyl 4-amino-2-fluorobenzoate, the compound should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[9]
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Aromatic amines as a class can cause skin sensitization (allergic reactions) upon repeated contact.[10]
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Absorption may lead to the formation of methemoglobin, which can impair oxygen transport in the blood.[11]
-
-
Recommended Precautions:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.
-
Disclaimer: This safety information is advisory and based on related structures. Always consult the vendor-supplied SDS before handling and perform a site-specific risk assessment.
Conclusion
Ethyl 4-amino-2,6-difluorobenzoate represents a high-potential yet under-characterized building block for modern drug discovery. Its unique combination of a reactive aniline, a modifiable ester, and a strategically di-fluorinated ring makes it an attractive scaffold for generating novel chemical entities with optimized pharmacological profiles. While a lack of extensive public data necessitates a predictive approach to its properties and handling, the established principles of medicinal chemistry strongly support its utility for researchers aiming to leverage the powerful effects of fluorine substitution for creating next-generation therapeutics.
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IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
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National Center for Biotechnology Information. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
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The Royal Society of Chemistry. Supporting Information for [Title of a relevant article]. [Link]
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SpectraBase. Ethyl 4-aminobenzoate Spectra. [Link]
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PubChemLite. Ethyl 4-amino-2,6-difluorobenzoate (C9H9F2NO2). [Link]
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National Center for Biotechnology Information. Ethyl 4-amino-3,5-difluorobenzoate. PubChem. [Link]
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ResearchGate. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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SpectraBase. Ethyl 4-aminobenzoate 13C NMR. [Link]
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National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
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National Center for Biotechnology Information. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]
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RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]
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National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
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